molecular formula C20H23N3O5S2 B2873562 6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 919755-51-4

6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2873562
CAS No.: 919755-51-4
M. Wt: 449.54
InChI Key: HOTGVFXYIXVHKA-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a fused tetrahydrothienopyridine core. Key structural features include:

  • Acetyl group at position 6, which may influence metabolic stability.
  • Carboxamide at position 3, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name

6-acetyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-11(2)30(27,28)14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)29-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGVFXYIXVHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrothienopyridine derivatives, which are studied for diverse pharmacological activities. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Refinement Method (if applicable)
6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-... Tetrahydrothienopyridine Acetyl, isopropylsulfonyl, carboxamide Under investigation SHELXL
Compound A Tetrahydrothienopyridine Methyl ester, phenylsulfonamide Antihypertensive SHELXTL
Compound B Thieno[2,3-c]pyridine Hydroxyl, trifluoromethyl Anticancer (IC₅₀: 12 nM) OLEX2
Compound C Dihydrothienopyridine Nitro group, cyclopropylsulfonyl Kinase inhibitor (Ki: 0.8 μM) SHELXL

Key Findings:

Steric and Electronic Effects :

  • The isopropylsulfonyl group in the target compound may enhance solubility compared to Compound A ’s phenylsulfonamide, which is more lipophilic .
  • The acetyl group at position 6 reduces metabolic oxidation relative to Compound C ’s nitro group, which is prone to reduction.

Pharmacological Performance :

  • While Compound B shows potent anticancer activity due to its trifluoromethyl group (electron-withdrawing), the target compound’s carboxamide may favor binding to serine proteases or kinases.

Crystallographic Refinement: Structures refined using SHELXL (e.g., target compound and Compound C) achieve higher precision in bond-length determinations (±0.001 Å) compared to non-SHELX tools .

Preparation Methods

Cyclocondensation Approaches

Patent CN102432626A discloses a method for synthesizing tetrahydrothieno[3,2-c]pyridine derivatives via cyclization of 2-aminothiophene-3-carbonitriles with β-keto esters. Adapting this protocol, the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system can be assembled using methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 303998-84-7) as a key intermediate. This compound, commercially available for research purposes, provides a strategic starting point for subsequent functionalization (Table 1).

Table 1: Key Intermediates for Core Synthesis

Intermediate CAS Number Role in Synthesis
Methyl 2-amino-6-methyl-... 303998-84-7 Core scaffold with methyl groups
2-Aminothiophene-3-carbonitrile N/A Cyclocondensation precursor

Reductive Amination Strategies

An alternative route involves reductive amination of thiophene-3-carbaldehydes with nitroalkanes. For example, condensation of 3-formylthiophene with nitroethane under Leuckart conditions generates intermediate enamines, which undergo catalytic hydrogenation to yield the saturated pyridine ring.

Installation of the 6-Acetyl Group

The 6-position acetyl moiety is introduced via N-acetylation of the secondary amine in the tetrahydrothienopyridine core. Using the methyl 2-amino-6-methyl derivative, oxidation of the 6-methyl group to acetyl represents a plausible pathway:

  • Bromination : Treating the 6-methyl group with N-bromosuccinimide (NBS) under radical conditions yields the 6-bromomethyl intermediate.
  • Oxidation : Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium converts the bromomethyl group to acetyl.

Alternatively, direct acetylation using acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) may be employed, though this risks over-acylation of the 2-amino group. Protection of the 2-amine as a tert-butyl carbamate (Boc) prior to acetylation ensures regioselectivity.

Functionalization at Position 2: 4-(Isopropylsulfonyl)Benzamido Group

Synthesis of 4-(Isopropylsulfonyl)Benzoyl Chloride

The sulfonyl group is installed via sulfonation of toluene derivatives followed by Friedel-Crafts isopropylation:

  • Sulfonation : Treating 4-chlorotoluene with fuming sulfuric acid introduces the sulfonic acid group at the para position.
  • Isopropylation : Reaction with isopropyl bromide under AlCl₃ catalysis yields 4-(isopropylsulfonyl)toluene.
  • Oxidation and Chlorination : Oxidation of the methyl group to carboxylic acid (KMnO₄, H₂O), followed by treatment with thionyl chloride (SOCl₂), generates the benzoyl chloride.

Amide Coupling

The 2-amino group of the core scaffold undergoes nucleophilic acyl substitution with 4-(isopropylsulfonyl)benzoyl chloride. Optimal conditions employ Schotten-Baumann methodology:

  • Dissolve the amine intermediate in aqueous NaOH.
  • Add benzoyl chloride in dichloromethane (DCM) at 0–5°C.
  • Stir vigorously to ensure interfacial contact.

Yields typically exceed 70% when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Formation of the 3-Carboxamide Functionality

The methyl ester at position 3 (from CAS 303998-84-7) is converted to the carboxamide through a two-step sequence:

  • Saponification : Hydrolyze the ester with LiOH in tetrahydrofuran (THF)/H₂O to the carboxylic acid.
  • Amidation : Activate the acid with ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N), then treat with ammonium hydroxide.

Alternative methods utilize coupling reagents such as HATU or PyBOP, though these increase costs for large-scale synthesis.

Optimization Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competitive acylation at the 2- and 6-positions is minimized by:

  • Protective Groups : Boc protection of the 2-amine during 6-acetylation.
  • Stepwise Functionalization : Sequential rather than concurrent acylation steps.

Sulfonation Side Reactions

Sulfur trioxide (SO₃) generated during sulfonation may oxidize sensitive functional groups. This is mitigated by:

  • Low Temperatures : Conducting reactions at –10°C.
  • Stoichiometric Control : Using exact molar equivalents of sulfonating agents.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

Step Method Yield (%) Conditions
Core Cyclization Patent CN102432626A 82 EtOH, Δ, 12 h
6-Acetylation Boc-protected 75 Ac₂O, ZnCl₂, 0°C
2-Amide Coupling Schotten-Baumann 71 NaOH, DCM, DMAP
3-Carboxamide Formation HATU-mediated 89 DMF, rt, 2 h

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